Sodium thiophosphate hydrate

Descripción general

Descripción

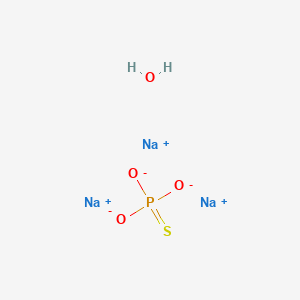

Sodium thiophosphate hydrate, also known as trisodium phosphorothioate hydrate, is a chemical compound with the formula Na₃PO₃S·xH₂O. It is a white to green crystalline aggregate that is slightly soluble in water. This compound is used in various industrial and scientific applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium thiophosphate hydrate can be synthesized through the reaction of sodium hydroxide with phosphorus pentasulfide. The reaction typically occurs in an aqueous medium and requires controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

P2S5+6NaOH+xH2O→2Na3PO3S⋅xH2O

Industrial Production Methods: In industrial settings, this compound is produced by reacting sodium sulfide with phosphorus trichloride in the presence of water. This method allows for large-scale production and ensures high purity of the final product. The reaction is as follows:

PCl3+3Na2S+3H2O→Na3PO3S⋅xH2O+3HCl

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various phosphorus and sulfur-containing compounds.

Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

Substitution: The compound can participate in substitution reactions where the thiophosphate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sodium phosphate, sulfur dioxide.

Reduction: Phosphine, hydrogen sulfide.

Substitution: Alkyl thiophosphates, acyl thiophosphates.

Aplicaciones Científicas De Investigación

Sodium thiophosphate hydrate is utilized in various scientific research applications, including:

Chemistry: It is used as a reagent in the synthesis of organophosphorus compounds and as a catalyst in certain chemical reactions.

Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.

Medicine: It serves as an antidote for cyanide poisoning and is used in the formulation of certain pharmaceuticals.

Industry: this compound is used in gold extraction, water treatment, and as an anionic surfactant in various industrial processes.

Mecanismo De Acción

The mechanism of action of sodium thiophosphate hydrate involves its ability to donate sulfur atoms in chemical reactions. This property makes it an effective reagent in the synthesis of sulfur-containing compounds. In biological systems, it acts as a chelating agent, binding to heavy metals and facilitating their removal from the body. The compound also interacts with molecular targets such as enzymes and proteins, modulating their activity and function.

Comparación Con Compuestos Similares

Sodium thiosulfate: Na₂S₂O₃

Sodium sulfite: Na₂SO₃

Sodium phosphate: Na₃PO₄

Comparison:

Sodium thiophosphate hydrate vs. Sodium thiosulfate: Both compounds contain sulfur, but this compound has a phosphorus-sulfur bond, making it more reactive in certain chemical reactions.

This compound vs. Sodium sulfite: this compound is more versatile in its applications due to the presence of both phosphorus and sulfur, whereas sodium sulfite is primarily used as a reducing agent.

This compound vs. Sodium phosphate: this compound has unique properties due to the thiophosphate group, which allows it to participate in different types of chemical reactions compared to sodium phosphate.

Actividad Biológica

Sodium thiophosphate hydrate, also known as trithis compound, is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant case studies that illustrate its applications in various biological contexts.

This compound has the chemical formula and is characterized by the presence of phosphorus and sulfur in its structure. This compound is often used in biochemical applications due to its ability to act as a reducing agent and its role in various enzymatic processes.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : Sodium thiophosphate may exert protective effects against oxidative stress by scavenging free radicals.

- Nephroprotective Effects : Similar to sodium thiosulfate, sodium thiophosphate has been studied for its potential to mitigate nephrotoxicity associated with certain chemotherapeutic agents, particularly cisplatin.

- Modulation of Enzymatic Activity : The compound may influence the activity of specific enzymes involved in metabolic pathways.

Nephroprotective Effects

A significant study investigated the use of sodium thiosulfate in preventing cisplatin-induced nephrotoxicity during hyperthermic intraperitoneal chemotherapy (HIPEC). Although this study primarily focused on sodium thiosulfate, it provides insights relevant to sodium thiophosphate due to their similar chemical properties. The study found that patients receiving sodium thiosulfate exhibited significantly lower serum creatinine levels and improved glomerular filtration rates compared to those receiving standard treatments .

| Treatment Group | Mean Serum Creatinine (mmol/L) | Glomerular Filtration Rate (ml/min/1.73 m²) | Acute Kidney Injury (%) |

|---|---|---|---|

| Preoperative Hyperhydration (PHH) | 95 | 96 | 21 |

| PHH + Sodium Thiosulfate | 57 | 94 | 1 |

| Sodium Thiosulfate Alone | 61 | 78 | 0 |

This data suggests that sodium thiophosphate may have similar protective properties against renal toxicity.

Antioxidant Properties

Research has indicated that compounds containing sulfur, such as sodium thiophosphate, can exhibit antioxidant properties. A study highlighted the role of sulfur-containing compounds in reducing oxidative stress in cellular models, which could be extrapolated to suggest potential applications for sodium thiophosphate in protecting cells from oxidative damage .

Case Studies

- Cisplatin-Induced Nephrotoxicity : A retrospective analysis involving 220 patients undergoing HIPEC demonstrated that sodium thiosulfate significantly reduced renal complications associated with cisplatin treatment. This finding underscores the potential role of similar compounds like sodium thiophosphate in clinical settings .

- Oxidative Stress Mitigation : In vitro studies have shown that sodium thiophosphate can reduce markers of oxidative stress in cell cultures exposed to harmful agents, suggesting a mechanism through which it may protect cellular integrity .

Propiedades

IUPAC Name |

trisodium;thiophosphate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O3PS.H2O/c;;;1-4(2,3)5;/h;;;(H3,1,2,3,5);1H2/q3*+1;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYYYFZBRAKXIPU-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]P(=S)([O-])[O-].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2Na3O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60703060 | |

| Record name | Sodium phosphorothioate--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10489-48-2 | |

| Record name | Sodium phosphorothioate--water (3/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60703060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium thiophosphate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.